4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a quinazoline moiety and a cyclohexane ring, connected via a sulfur atom bonded to a 2-chlorophenyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Spirocyclic Structure: This step often involves the reaction of the quinazoline derivative with a cyclohexanone derivative in the presence of a suitable catalyst.
Attachment of the 2-Chlorophenyl Group: This is usually done via a nucleophilic substitution reaction where the sulfur atom in the spirocyclic structure reacts with a 2-chlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The 2-chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-[(3-Chlorobenzyl)sulfanyl]-1’H-spiro[cyclohexane-1,2’-quinazoline]
- 4’-[(2-Bromophenyl)methyl]sulfanyl-1’H-spiro[cyclohexane-1,2’-quinazoline]
Uniqueness
4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is unique due to its specific combination of a 2-chlorophenyl group and a spirocyclic quinazoline-cyclohexane structure. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c21-17-10-4-2-8-15(17)14-24-19-16-9-3-5-11-18(16)22-20(23-19)12-6-1-7-13-20/h2-5,8-11,22H,1,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKSBLFNDUAEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.